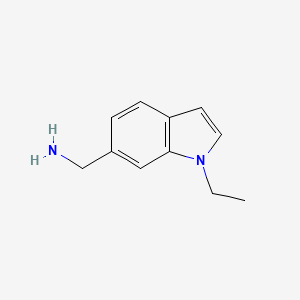

(1-ethyl-1H-indol-6-yl)methanamine

Description

Historical and Contemporary Perspectives on Indole (B1671886) Scaffold Synthesis

The journey into indole chemistry began in 1866 when Adolf von Baeyer synthesized oxindole (B195798) and subsequently reduced it to indole using zinc dust in the same year. wikipedia.org He later proposed the structure of indole in 1869. wikipedia.org The study of the dye indigo (B80030) was instrumental in these early developments. wikipedia.org One of the most significant early contributions to indole synthesis was the Fischer indole synthesis, developed by Emil Fischer in 1883. wikipedia.orgnumberanalytics.com This method, which involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions, remains a prominent and widely used technique for constructing the indole core. wikipedia.orgnumberanalytics.comrsc.org

Over the decades, a multitude of other named reactions for indole synthesis have been developed, each with its own advantages and limitations. These classical methods include the Bischler-Möhlau, Hemetsberger, Leimgruber-Batcho, Madelung, Nenitzescu, Reissert, and Bartoli syntheses. nih.govnih.govresearchgate.net The Leimgruber-Batcho indole synthesis, first disclosed in a patent in 1976, is noted for its efficiency and high yields. wikipedia.org

The contemporary era of indole synthesis is characterized by the development of more efficient, sustainable, and versatile methodologies. numberanalytics.comopenmedicinalchemistryjournal.com Modern approaches often focus on direct C-H functionalization, which avoids the need for pre-functionalized starting materials and offers a more atom-economical route to indole derivatives. nih.govfrontiersin.org Transition-metal catalysis, particularly with palladium and rhodium, has become a powerful tool for forging new bonds and introducing a wide range of functional groups onto the indole scaffold. numberanalytics.comresearchgate.net Other modern techniques include organocatalysis, biocatalysis, and the use of alternative energy sources like microwave irradiation to accelerate reactions. numberanalytics.comnumberanalytics.comopenmedicinalchemistryjournal.com

Table 1: Key Historical Indole Synthesis Methods

| Synthesis Method | Year Developed | Key Reactants |

| Baeyer's Indole Synthesis | 1866 | Oxindole, Zinc dust |

| Fischer Indole Synthesis | 1883 | Arylhydrazine, Aldehyde/Ketone |

| Bischler-Möhlau Synthesis | 1892 | α-halo- or α-hydroxy-ketone, Aniline |

| Leimgruber-Batcho Synthesis | 1976 | o-Nitrotoluene derivative, Dimethylformamide dimethyl acetal |

The Role of Functionalized Indoles in Modern Organic and Medicinal Chemistry

The indole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.netijpsr.info This versatility has led to the discovery and development of a vast number of indole-containing drugs with a wide spectrum of therapeutic applications. nih.govopenmedicinalchemistryjournal.comresearchgate.net

Functionalized indoles are integral to a diverse range of pharmaceuticals. For instance, indole derivatives are used as anti-inflammatory, antimicrobial, antiviral, anticancer, and antihypertensive agents. openmedicinalchemistryjournal.comnih.gov The ability of the indole nucleus to mimic protein structures and interact with enzymes through various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributes to its broad biological activity. researchgate.netijpsr.info

The position and nature of the functional groups on the indole ring are critical in determining the pharmacological properties of the molecule. researchgate.net For example, C3-substituted indoles have been extensively studied and have shown a wide range of biological activities, including anticancer and antimicrobial effects. researchgate.net The indole moiety is a key component in numerous natural products, such as the amino acid tryptophan, the neurotransmitter serotonin, and complex alkaloids like vinblastine (B1199706) and reserpine. rsc.orgijpsr.info

Table 2: Examples of Biologically Active Indole Derivatives

| Compound | Biological Activity |

| Tryptophan | Essential amino acid |

| Serotonin | Neurotransmitter |

| Melatonin | Hormone |

| Indomethacin | Anti-inflammatory drug |

| Vinblastine | Anticancer drug |

Positional Functionalization Challenges and Innovations in Indole Derivatives, with a Focus on C6-Substitution

While the functionalization of the pyrrole (B145914) ring of the indole nucleus, particularly at the C2 and C3 positions, is well-established due to its inherent reactivity, the selective functionalization of the carbocyclic (benzene) ring presents significant challenges. frontiersin.orgrsc.org The C4, C5, C6, and C7 positions are less reactive and their selective modification often requires more sophisticated synthetic strategies. frontiersin.org

The C6-functionalization of indoles is particularly challenging due to its remote location from the directing influence of the nitrogen atom in the pyrrole ring. frontiersin.orgthieme-connect.com Traditional electrophilic substitution reactions on the indole ring typically favor the C3 position. Therefore, achieving selective C6-substitution often necessitates the use of directing groups or transition-metal-catalyzed C-H activation strategies. frontiersin.org

Recent innovations have begun to address these challenges. For instance, Brønsted acid-catalyzed methods have been developed for the remote C6-functionalization of 2,3-disubstituted indoles. frontiersin.orgrsc.org These reactions can proceed with high regioselectivity and under mild conditions. frontiersin.org Furthermore, biocatalytic approaches using enzymes like prenyltransferases have shown remarkable selectivity for the C6 position in the late-stage functionalization of complex indole-containing natural products. nih.gov Palladium-catalyzed methods have also been employed for the C6-silylation of indoles. thieme-connect.com These advancements are crucial for creating novel indole derivatives with unique biological profiles, as demonstrated by the finding that C6-modification can influence the signaling efficacy of certain opioid receptor modulators. thieme-connect.com

Structural Context of (1-ethyl-1H-indol-6-yl)methanamine within the Indole Chemical Space

This compound is a specific indole derivative that features two key functionalizations: an ethyl group at the N1 position and a methanamine group at the C6 position. The N1-ethyl group modifies the electronic properties of the indole ring and can influence its metabolic stability and lipophilicity.

The C6-methanamine substituent is particularly noteworthy given the challenges associated with C6-functionalization. This structural feature places the compound within a class of indole derivatives that have required specialized synthetic approaches to access. The presence of a primary amine group also provides a handle for further chemical modifications, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies. A series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives have been synthesized and investigated as potent and selective 5-HT(1D) agonists, highlighting the therapeutic potential of this substitution pattern. nih.gov The synthesis of such C6-substituted indoles often involves multi-step sequences, potentially starting from a pre-functionalized benzene (B151609) ring or employing modern C-H activation techniques. The specific combination of N1-ethyl and C6-methanamine functionalities in this compound defines its unique position within the vast chemical space of indole derivatives and suggests its potential for applications in medicinal chemistry, particularly in the development of receptor-targeted agents.

Structure

3D Structure

Propriétés

IUPAC Name |

(1-ethylindol-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-13-6-5-10-4-3-9(8-12)7-11(10)13/h3-7H,2,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUYYSQZXWJBSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Retrosynthesis and Precursor Elucidation for 1 Ethyl 1h Indol 6 Yl Methanamine

Key Disconnection Points within the Indole (B1671886) Core Structure

The retrosynthetic analysis of (1-ethyl-1H-indol-6-yl)methanamine begins with the identification of strategic bond disconnections that simplify the molecule into feasible synthetic precursors. For this 1,6-disubstituted indole, two primary disconnection approaches are considered, revolving around the sequential or convergent construction of the indole core and its substituents.

Approach A: Disconnection of the N1-Ethyl and C6-Aminomethyl Groups

The most intuitive retrosynthetic pathway involves the disconnection of the substituents from a pre-existing indole nucleus. This leads to two key disconnections:

C6-Cα bond disconnection: This breaks the bond between the indole ring and the aminomethyl group, leading to a synthon of a C6-formyl or a related functional group on the 1-ethyl-1H-indole scaffold.

N1-C bond disconnection: This severs the bond between the indole nitrogen and the ethyl group.

This strategy suggests that the synthesis can be approached by first preparing a 6-functionalized indole and then introducing the ethyl group at the N1 position, or vice versa.

Approach B: Formation of the Indole Ring

A more convergent strategy involves the formation of the substituted indole ring itself as a key step in the synthesis. This would involve retrosynthetic disconnections of the indole core, such as through well-established indole syntheses like the Fischer, Bischler, or Reissert methods. For instance, a Fischer indole synthesis approach would lead to precursors like a substituted phenylhydrazine (B124118) and a suitable ketone or aldehyde.

For the purpose of this analysis, we will focus on the more linear approach of functionalizing a pre-formed indole ring (Approach A), as it offers greater flexibility in introducing the desired substituents.

Identification of Precursors for the N1-Ethyl Moiety

The introduction of the ethyl group at the N1 position of the indole ring is a crucial step. Several methods for the N-alkylation of indoles have been reported, offering a range of potential precursors and reagents. nih.gov

A common and effective method involves the reaction of an indole with an ethylating agent in the presence of a base. google.com This leads to the identification of the following precursors:

Ethylating Agents: Ethyl halides (such as ethyl iodide or ethyl bromide) and diethyl sulfate (B86663) are common choices.

Bases: Strong bases like sodium hydride (NaH) or milder bases such as potassium carbonate (K2CO3) can be employed to deprotonate the indole nitrogen, facilitating the nucleophilic attack on the ethylating agent.

Alternatively, phase-transfer catalysis can be utilized for the N-alkylation of indoles, offering milder reaction conditions. More recent methods also describe the use of quaternary ammonium (B1175870) salts, such as phenyltriethylammonium iodide (PhEt3NI), as effective ethylating agents under mildly basic conditions. researchgate.net

A summary of potential precursors for the N1-ethylation of the indole ring is presented in the table below.

| Precursor Type | Specific Examples |

| Ethylating Agent | Ethyl iodide, Ethyl bromide, Diethyl sulfate, Phenyltriethylammonium iodide |

| Base | Sodium hydride, Potassium carbonate, Sodium hydroxide (B78521) |

| Indole Substrate | 6-(Aminomethyl)-1H-indole or a protected derivative, 1H-Indole-6-carbaldehyde, 1H-Indole-6-carbonitrile |

Exploration of Synthons for the C6-Aminomethyl Functional Group

The C6-aminomethyl group can be introduced through the transformation of a suitable functional group at the C6 position of the indole ring. The most logical precursor for an aminomethyl group is a formyl group (an aldehyde) or a cyano group.

From a C6-Formyl Group:

A key intermediate in this retrosynthetic pathway is 1-ethyl-1H-indole-6-carbaldehyde . chemimpex.com This aldehyde can be converted to the desired aminomethyl group through reductive amination. This process involves the reaction of the aldehyde with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a reducing agent.

Synthon: A formyl group (-CHO) at the C6 position.

Synthetic Equivalent: 1-Ethyl-1H-indole-6-carbaldehyde. chemimpex.com

Forward Reaction: Reductive amination using reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) in the presence of ammonia or an ammonium salt.

From a C6-Cyano Group:

Another viable precursor is a C6-cyanoindole. The nitrile group can be readily reduced to a primary amine.

Synthon: A cyano group (-CN) at the C6 position.

Synthetic Equivalent: 1-Ethyl-1H-indole-6-carbonitrile.

Forward Reaction: Reduction of the nitrile to the amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

The synthesis of the required 6-substituted indole precursor, such as indole-6-carboxaldehyde, is a critical step. sigmaaldrich.com This can be achieved through various methods, including the formylation of an appropriately protected indole derivative. The functionalization at the C6 position of the indole ring can sometimes be challenging due to the preferential reactivity of the C3 position. drugbank.com Therefore, strategies often involve the use of protecting groups or specific reaction conditions to achieve the desired regioselectivity. The synthesis of related dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives has been reported, suggesting the feasibility of building upon a 6-substituted indole core. drugbank.comnih.gov

A summary of synthons and their corresponding synthetic equivalents for the C6-aminomethyl group is provided below.

| Synthon | Synthetic Equivalent | Corresponding Forward Reaction |

| C6-Formyl cation | 1-Ethyl-1H-indole-6-carbaldehyde | Reductive Amination |

| C6-Cyano group | 1-Ethyl-1H-indole-6-carbonitrile | Nitrile Reduction |

Sophisticated Synthetic Methodologies for 1 Ethyl 1h Indol 6 Yl Methanamine and Analogues

Advanced Approaches for Regioselective C6-Functionalization of Indoles

Directing functional groups to the C6 position of the indole (B1671886) core is a formidable task because this position is electronically and sterically less favored for substitution compared to other positions like C3, C2, and even C7. researchgate.netscispace.com Overcoming this challenge has led to the development of innovative catalytic systems that can achieve high regioselectivity. researchgate.netscispace.com

Transition-Metal-Catalyzed C–H Functionalization Strategies

Transition-metal catalysis has emerged as a powerful tool for the direct functionalization of C–H bonds, offering an atom-economical and efficient alternative to classical cross-coupling reactions. rsc.org In the context of indole chemistry, rhodium and palladium catalysts have shown remarkable promise in directing reactions to the otherwise less reactive positions of the indole ring. snnu.edu.cnorganic-chemistry.org

Rhodium(II)-Catalyzed Remote C–H Alkylation of Protic Indoles

Recent breakthroughs have demonstrated the efficacy of dimeric rhodium(II) complexes in catalyzing the regioselective alkylation of protic N-H indoles at the C6 position. snnu.edu.cnacs.org This approach circumvents the intrinsic propensity of indoles to undergo functionalization at the C3 position. snnu.edu.cn

The regioselectivity of the rhodium(II)-catalyzed alkylation is highly dependent on the substitution pattern of the indole substrate. snnu.edu.cnresearchgate.net For instance, 2-substituted indoles predominantly undergo alkylation at the C6 position. snnu.edu.cnfigshare.com The mechanism is believed to proceed through a Friedel-Crafts-type attack of the indole's C6-position on a rhodium(II) carbene species. researchgate.netresearchgate.net This substrate control allows for the selective synthesis of C6-functionalized indoles, a class of compounds that has been historically difficult to access. researchgate.netresearchgate.net In contrast, indoles bearing a 4-methoxy substituent exhibit complementary C7-selectivity under similar reaction conditions. snnu.edu.cnacs.org

A key factor governing the C6-selectivity in the rhodium(II)-catalyzed alkylation of protic indoles is the presence of a hydrogen-bonding interaction between the N-H group of the indole and the catalyst's ligand. snnu.edu.cnresearchgate.net This interaction helps to orient the substrate in a way that favors the attack of the C6-position on the rhodium carbene, overriding the inherent electronic preference for C3-alkylation. snnu.edu.cn The ability of the indole's N-H to act as a hydrogen-bond donor is therefore crucial for achieving the desired regioselectivity. nih.gov

The choice of the rhodium(II) catalyst and its ligands is critical for optimizing the yield and selectivity of the C6-alkylation reaction. snnu.edu.cn While simple rhodium catalysts like Rh2(OAc)4 may lead to complex reaction mixtures, catalysts bearing bulky carboxylate ligands have shown significant improvements. snnu.edu.cn For example, Rh2(S-PTTL)4 has been identified as an optimal catalyst, providing high yields of the C6-alkylated product with excellent selectivity. snnu.edu.cn The electronic and steric properties of the ligands play a crucial role in stabilizing the key intermediates and facilitating the desired C-C bond formation.

Table 1: Optimization of Rhodium(II) Catalyst for C6-Alkylation of a 2-Substituted Indole

| Entry | Catalyst | Yield of C6-Alkylated Product (%) |

| 1 | Rh2(OAc)4 | Low |

| 2 | Rh2(AdCOO)4 | Low |

| 3 | Rh2(S-PTTL)4 | 85 |

Data sourced from a study on the Rh(II)-catalyzed regioselective remote C-H alkylation of protic indoles. snnu.edu.cn

Palladium-Catalyzed Cascade Processes for 6-Substituted Indoles

Palladium catalysis offers another powerful avenue for the synthesis of substituted indoles. organic-chemistry.orgmdpi.com Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly attractive for their efficiency and step-economy. organic-chemistry.orgvu.nl While palladium-catalyzed reactions have been extensively used for functionalizing various positions of the indole ring, achieving C6-selectivity often requires specific directing group strategies. nih.gov For instance, the installation of a removable N-P(O)tBu2 directing group has been shown to facilitate copper-catalyzed C6 arylation. nih.govresearchgate.net More recent developments in palladium-catalyzed cascade processes that could potentially be adapted for the synthesis of 6-substituted indoles involve isocyanide insertion followed by C(sp3)-H activation, offering a concise route to the indole skeleton. organic-chemistry.org

Utilization of Ortho-Dihaloarenes and Ortho-Chlorosulfonates

The construction of the indole skeleton from acyclic precursors offers a powerful method for introducing substituents onto the benzene (B151609) ring with absolute regiocontrol. A significant advancement in this area is the palladium-catalyzed cascade reaction that utilizes ortho-dihaloarenes or ortho-halosulfonates and imines. acs.orgacs.org This modular approach builds the indole core from three accessible components: the 1,2-dihaloarene, an amine, and a ketone or alkenyl halide (used to form the imine). acs.org

The process involves an initial α-arylation of the imine followed by an intramolecular C-N bond formation, both steps being promoted by the same palladium catalyst. acs.org This methodology has proven to be particularly effective for the synthesis of 6-substituted indoles, which are often challenging to prepare via direct functionalization of a pre-formed indole ring. acs.org Research has shown that ortho-chlorononaflates are superior substrates, leading to the formation of indoles in very high yields. acs.orgacs.org The accessibility of ortho-chlorophenols, the precursors to these nonaflates, further enhances the utility of this method as an efficient route to indoles substituted on the six-membered ring. acs.org A multicatalytic system comprising an N-heterocyclic carbene palladium complex and copper(I) iodide (CuI) has also been successfully employed in a three-component synthesis of substituted indoles from ortho-dihaloarenes, yielding single regioisomers in high yields. organic-chemistry.org

Regiochemical Control through Halogen Reactivity Differentials

A key advantage of using ortho-dihaloarenes is the ability to control regioselectivity by exploiting the differential reactivity of various halogen atoms in palladium-catalyzed oxidative addition reactions. acs.org The reactivity of aryl halides towards oxidative addition typically follows the order I > Br > Cl. By selecting an ortho-dihaloarene with two different halogens, such as 1-bromo-2-iodobenzene (B155775) or 1-chloro-2-iodobenzene, the initial C-C bond formation can be directed to the position bearing the more reactive halogen (iodine).

This strategy ensures that the subsequent intramolecular C-N cyclization occurs in a predictable manner, locking in the substitution pattern on the benzene ring of the resulting indole. acs.orgacs.org This powerful control element allows for the modular and regioselective synthesis of a wide array of substituted indoles, including those functionalized at the C6 position, which would be difficult to access otherwise. acs.org

Cross-Dehydrogenative Coupling (CDC) Reactions for C6-Functionalization

Cross-dehydrogenative coupling (CDC) has emerged as a highly atom-economical and efficient strategy for forming C-C bonds directly from two C-H bonds, eliminating the need for pre-functionalized substrates. chim.itnih.govsemanticscholar.org While the inherent nucleophilicity of the indole ring typically directs electrophilic substitution and many CDC reactions to the C2 or C3 positions of the pyrrole (B145914) moiety, recent advances have enabled the functionalization of the less reactive C4-C7 positions on the benzenoid ring. chim.it Achieving site-selectivity at the C6 position via CDC remains a significant synthetic challenge, often requiring carefully designed catalyst systems and the strategic use of directing groups. chim.it

Direct C–H Activation in Indole Scaffolds

Direct C-H activation is the cornerstone of CDC reactions. chim.it In the context of indole chemistry, transition-metal catalysis is the predominant tool for activating the relatively inert C-H bonds of the benzene ring. nih.gov Strategies involving directing groups have been pivotal in overcoming the intrinsic reactivity preference of the pyrrole ring, allowing for functionalization at the C4, C5, C6, and C7 positions. nih.govresearchgate.net These directing groups, temporarily or permanently installed on the indole nitrogen (N1) or at the C3 position, coordinate to the metal catalyst and position it in proximity to a specific C-H bond on the benzenoid ring, thereby enabling its selective activation and subsequent functionalization. nih.govnih.gov

Steric and Electronic Directing Group Effects on Site-Selectivity

The outcome and regioselectivity of directed C-H functionalization are profoundly influenced by both the steric and electronic properties of the directing group and the substituents on the indole scaffold. nih.govresearchgate.net A directing group's size and conformation can create steric hindrance that favors or disfavors C-H activation at certain positions. researchgate.netnih.gov For instance, a bulky directing group can effectively block access to the C7 position, thereby promoting functionalization at the more remote C6 position.

Electronic effects also play a crucial role. Electron-donating or electron-withdrawing groups on the indole ring or the directing group can alter the electron density at various positions, influencing the ease of C-H activation. nih.govyoutube.com The interplay between these steric and electronic factors is complex, and fine-tuning them is essential for achieving high site-selectivity in the C6-functionalization of indoles. nih.govresearchgate.net

Ruthenium(II)-Catalyzed Regioselective C6 Alkylation

Ruthenium(II) catalysts have proven to be particularly effective for the regioselective C6 alkylation of indoles. researchgate.netresearchgate.net One notable strategy involves the use of an amide directing group at the C7 position. In a study, various indole-7-carboxamides were successfully alkylated at the C6 position with electronically diverse maleimides, furnishing the corresponding C6-substituted succinimide (B58015) derivatives in good yields (46–89%). researchgate.net

Another powerful approach utilizes a dual-component directing group strategy. Research has demonstrated a remote C6-selective C-H alkylation of N-pyrimidinyl indoles that bear an ancillary ester directing group at the C3 position. figshare.comacs.org This C3 ester group was found to be crucial for achieving reactivity at the C6 position, with yields reaching up to 92%. figshare.comacs.org Mechanistic studies, including deuterium (B1214612) incorporation experiments, suggest a C2-cyclometalation followed by a remote σ-activation pathway, where the catalyst is directed to the C6 position. figshare.comacs.org

Table 1: Ruthenium(II)-Catalyzed Remote C6 C-H Alkylation of Indole 3a scispace.com

| Entry | Solvent | Base (eq.) | Acid (eq.) | Conversion to 4a (%) |

| 1 | Toluene | KOAc (2) | AcOH (2) | >95 |

| 2 | THF | KOAc (2) | AcOH (2) | >95 |

| 3 | 2-MeTHF | KOAc (2) | AcOH (2) | >95 |

| 4 | Dioxane | KOAc (2) | AcOH (2) | 88 |

| 5 | Toluene | KOAc (2) | - | 71 |

| 6 | Toluene | - | AcOH (2) | 0 |

| 7 | Toluene | KOAc (4) | - | 82 |

Reaction conditions: 3a (0.2 mmol), alkylating agent (3 eq.), [Ru(p-cymene)Cl2]2 (5 mol%), solvent (2 mL), 120 °C, 16 h. Conversion determined by crude NMR analysis.

Acid-Catalyzed Processes for Remote C6-Functionalization

In a significant departure from transition-metal-catalyzed methods, metal-free, acid-catalyzed processes have been developed for the remote C6-functionalization of indoles. frontiersin.orgnih.govnih.gov These reactions typically involve treating 2,3-disubstituted indoles with specific electrophiles in the presence of a catalytic amount of a Brønsted acid. frontiersin.orgnih.govnih.gov

One such protocol describes the reaction of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters. frontiersin.orgnih.gov Under mild conditions (30 °C) and with a catalytic amount of an acid like benzenesulfonic acid (BSA) or p-toluenesulfonic acid (PTSA), the reaction proceeds with excellent regioselectivity to afford C6-functionalized indole products in good yields. frontiersin.org Another variation employs 2,2-diarylacetonitriles as the coupling partner, which also leads to selective C6-alkylation. rsc.org Control experiments suggest that the reaction may proceed through the in situ generation of a highly reactive vinylogous iminium ion intermediate that then undergoes a vinylogous Friedel-Crafts-type reaction at the electron-rich C6 position of the indole. frontiersin.org

Table 2: Optimization of Acid-Catalyzed C6-Functionalization frontiersin.org

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | BSA (20) | Toluene | 30 | 42 |

| 2 | PTSA (20) | Toluene | 30 | 75 |

| 3 | CSA (20) | Toluene | 30 | 63 |

| 4 | TfOH (20) | Toluene | 30 | 55 |

| 5 | Sc(OTf)3 (20) | Toluene | 30 | 23 |

| 6 | PTSA (20) | DCM | 30 | 65 |

| 7 | PTSA (20) | DCE | 30 | 61 |

| 8 | PTSA (20) | Toluene | 50 | 76 |

Reaction conditions: 2,3-dimethyl-1H-indole (0.3 mmol), β,γ-unsaturated α-ketoester (0.2 mmol), catalyst, solvent (2.0 mL), 24 h.

This metal-free approach offers a concise, efficient, and sustainable alternative for accessing C6-functionalized indole derivatives. frontiersin.orgnih.govnih.gov

Brønsted Acid-Catalyzed Methodologies

Methodologies for N1-Ethyl Group Introduction

The introduction of an ethyl group at the N1 position of the indole ring is a key step in the synthesis of (1-ethyl-1H-indol-6-yl)methanamine. This can be achieved through various N-alkylation strategies.

Direct N-alkylation of an appropriately substituted indole precursor is a common and straightforward method for introducing the N1-ethyl group. nih.gov Traditional methods often involve the deprotonation of the indole N-H with a strong base to form an indole anion, followed by reaction with an ethylating agent like ethyl iodide or diethyl sulfate (B86663). google.com

More contemporary and sustainable methods aim to avoid stoichiometric amounts of strong bases and hazardous alkylating agents. nih.govgoogle.com One approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol (in this case, ethanol) serves as the alkylating agent. nih.gov Ruthenium-based catalysts have been shown to be effective for the selective N-alkylation of indoles with alcohols. nih.gov Iron complexes have also been utilized to catalyze the N-alkylation of indolines, which can then be oxidized in a one-pot, two-step procedure to yield the N-alkylated indole. nih.gov

Another strategy involves the use of carbonates as alkylating agents. For instance, dimethyl carbonate and dibenzyl carbonate can be used for methylation and benzylation, respectively, in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com A similar approach could be envisioned for ethylation using diethyl carbonate. One-pot, three-component protocols based on a Fischer indolisation–indole N-alkylation sequence have also been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, showcasing the efficiency of integrating N-alkylation into the synthetic sequence. rsc.org

Post-Cyclization N-Functionalization Strategies

This synthetic approach involves the initial construction of an indole ring bearing a precursor to the C6-aminomethyl group, followed by the introduction of the ethyl group onto the indole nitrogen. This strategy is advantageous when the starting materials for indole synthesis are more readily available without the N-ethyl substituent. The key step is the selective N-alkylation of the indole derivative.

Common methods for N-alkylation of indoles typically require the deprotonation of the indole nitrogen with a base to form the more nucleophilic indolide anion, which then reacts with an ethylating agent. google.com A range of bases and reaction conditions can be employed, from strong bases like sodium hydride (NaH) to milder carbonate or hydroxide (B78521) bases. organic-chemistry.org

Key transformations include:

Alkylation with Ethyl Halides: The reaction of a 1H-indole-6-carboxylate or 1H-indole-6-carbonitrile with an ethyl halide (e.g., ethyl iodide, ethyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) is a standard procedure. organic-chemistry.org

Copper-Catalyzed Alkylation: More advanced methods utilize transition metal catalysis. A copper-catalyzed reductive cross-coupling between an indole and an N-tosylhydrazone can serve as an effective method for N-alkylation under specific conditions. researchgate.net

The choice of method depends on the substrate's tolerance to the reaction conditions and the desired scale of the synthesis. Once the N-ethylated indole-6-carboxylate or -carbonitrile is obtained, it can be converted to the target aminomethyl compound as described in section 3.3.2.

Table 1: Representative Conditions for Post-Cyclization N-Ethylation of Indole Precursors

| Ethylating Agent | Base | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Ethyl Iodide | NaH | DMF | 0 °C to RT | A common and effective method for deprotonation followed by alkylation. |

| Diethyl Sulfate | K₂CO₃ | Acetone | Reflux | A widely used industrial alternative to ethyl halides. |

| Ethyl Bromide | KOH | Ionic Liquid | Variable | Offers potential benefits in terms of reaction rate and selectivity. organic-chemistry.org |

| N-Tosylhydrazone | KOH / CuI | 1,4-Dioxane | 100 °C | A modern, copper-catalyzed approach for reductive coupling. researchgate.netresearchgate.net |

Synthetic Routes for the C6-Aminomethyl Moiety

This strategy begins with a 1-ethyl-1H-indole core and focuses on installing the aminomethyl group at the C6 position of the benzene ring portion of the heterocycle. This is a significant challenge due to the intrinsic electronic properties of the indole ring, which favor electrophilic substitution at the C3 position of the pyrrole ring. chim.it Therefore, these routes often start from a 1-ethyl-1H-indole already functionalized at the C6 position with a group that can be readily converted to the desired aminomethyl moiety.

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds. masterorganicchemistry.com This pathway commences with 1-ethyl-1H-indole-6-carbaldehyde. The process involves the condensation of the aldehyde with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is subsequently reduced in situ to the primary amine. masterorganicchemistry.com

The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the reduction of the protonated imine intermediate over the starting aldehyde. masterorganicchemistry.com This prevents premature reduction of the aldehyde before it can react with the amine source.

Common Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used for this purpose due to their mildness and selectivity. masterorganicchemistry.com

Alternative Methods: Alternatively, the imine can be pre-formed and isolated before being reduced with a broader range of reagents, such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄).

Table 2: Reagents for Reductive Amination of 1-ethyl-1H-indole-6-carbaldehyde

An alternative and robust approach involves the chemical reduction of an oxidized functional group, such as a nitrile or a carboxylic acid derivative, at the C6 position of the 1-ethyl-1H-indole nucleus.

Reduction of a C6-Nitrile: The direct reduction of 1-ethyl-1H-indole-6-carbonitrile offers a straightforward route to the target primary amine. This transformation requires potent reducing agents capable of converting the carbon-nitrogen triple bond into a primary amine.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for the reduction of nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. libretexts.org

Catalytic Hydrogenation: High-pressure hydrogenation using catalysts such as Raney Nickel or specific rhodium catalysts can also effectively reduce the nitrile group.

Conversion of a C6-Carboxylic Acid: The conversion from 1-ethyl-1H-indole-6-carboxylic acid is a two-step process, as direct reduction of a carboxylic acid to an amine is not feasible.

Amide Formation: The carboxylic acid is first converted into its corresponding primary amide, 1-ethyl-1H-indole-6-carboxamide. This is typically achieved by first "activating" the carboxylic acid. Treatment with thionyl chloride (SOCl₂) forms the acyl chloride, which readily reacts with ammonia. libretexts.org Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction between the carboxylic acid and ammonia. libretexts.org

Amide Reduction: The resulting primary amide is then reduced to this compound. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as it efficiently reduces amides to amines without affecting the aromatic indole core. youtube.com

Table 3: Reagents for C6-Functional Group Conversion

| Starting Material | Reagent(s) | Product |

|---|

The direct introduction of an aminomethyl group onto the C6 position of 1-ethyl-1H-indole in a single step is the most atom-economical but also the most challenging approach. The classic reaction for such a transformation is the Mannich reaction. researchgate.net

The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound (the indole), an aldehyde (typically formaldehyde), and a primary or secondary amine (or ammonia). researchgate.net However, the high nucleophilicity and inherent reactivity of the indole ring system strongly direct electrophilic substitutions, including the Mannich reaction, to the C3 position. chim.it Direct functionalization at the C4-C7 positions of the benzene ring portion is notoriously difficult to achieve with high regioselectivity. chim.itfrontiersin.org

For a direct C6-aminomethylation of 1-ethyl-1H-indole to be successful, several strategies could be envisioned, though they remain synthetically challenging:

C3-Blocking: If the C3 position of the indole is substituted with a blocking group, the reactivity might be redirected to other positions, including C6. However, this adds extra steps for the introduction and potential removal of the blocking group.

Directing Groups: The use of a directing group on the indole nitrogen can steer functionalization to specific positions on the benzene ring. nih.gov For instance, certain palladium-catalyzed reactions have achieved C6 functionalization by employing large, coordinating directing groups. chim.it

Catalyst Control: The development of novel catalyst systems, potentially involving transition metals, that can overcome the natural reactivity of the indole ring and selectively form a C-C bond at the C6 position is an active area of research. frontiersin.org

Therefore, while a direct Mannich-type reaction on 1-ethyl-1H-indole with formaldehyde (B43269) and ammonia is conceivable, it would likely produce a complex mixture of products, with the 3-aminomethyl isomer being the major component. Achieving selective C6-aminomethylation directly remains a significant synthetic hurdle.

Mechanistic Dissection of Indole Functionalization Processes Relevant to 1 Ethyl 1h Indol 6 Yl Methanamine

Mechanistic Insights into Regioselectivity in C6-Functionalization

The regioselective functionalization of the indole (B1671886) core at the C6 position is a non-trivial task due to the intrinsic electronic properties of the indole ring system. nih.gov The pyrrole (B145914) moiety of indole is electron-rich and thus more susceptible to electrophilic attack than the benzene (B151609) portion. Consequently, reactions typically favor the C3, C2, and N1 positions. frontiersin.org To achieve C6-selectivity, specific strategies must be employed to override this inherent reactivity.

One of the most powerful approaches to control regioselectivity is the use of directing groups (DGs) . These are moieties that are temporarily installed on the indole scaffold, typically at the N1 or C3 position, to steer a catalyst or reagent to a specific C-H bond. For C6-functionalization, the directing group must be able to orchestrate a reaction at a remote position. For instance, a directing group at the N1 position can facilitate C7-arylation with a palladium catalyst, while a copper catalyst with the same directing group can promote C6-arylation. nih.gov The choice of the directing group and the catalytic system is therefore paramount in dictating the site of functionalization.

Another strategy involves modulating the electronic and steric properties of the indole substrate. In the case of (1-ethyl-1H-indol-6-yl)methanamine, the presence of the ethyl group at the N1-position can influence the electronic distribution within the indole ring, albeit to a lesser extent than strongly electron-withdrawing or -donating groups. More significantly, in substrates that are already substituted at the more reactive C2 and C3 positions, the C6 position can become more accessible for functionalization. frontiersin.orgdicp.ac.cn

Brønsted and Lewis acid catalysis can also play a crucial role in directing functionalization to the C6 position. frontiersin.orgscispace.com In certain reactions, the catalyst can activate the electrophile and, through a long-range conjugative effect, render the C6-position of the indole ring more nucleophilic than other positions, leading to selective alkylation. frontiersin.org

Detailed Reaction Pathways for C–C Bond Formation at the Indole C6 Position

The formation of a carbon-carbon bond at the C6 position of an indole, a key step in the synthesis of many derivatives, can be achieved through several mechanistic pathways. One of the most prominent methods is transition-metal-catalyzed cross-coupling , which often relies on C-H activation.

A plausible pathway for the C6-arylation of an N-substituted indole, which can be extrapolated to the introduction of other carbon-based functional groups, involves a copper-catalyzed reaction with a diaryliodonium salt in the presence of an N-directing group like N-P(O)tBu₂. nih.gov The proposed mechanism, supported by DFT calculations, suggests the following steps:

Oxidative addition of the diaryliodonium salt to a copper(I) species to form an aryl-copper(III) intermediate.

Coordination of the copper center to the directing group on the indole nitrogen.

Transfer of the aryl group from the copper to the C6 position of the indole via a Heck-type four-membered transition state.

Base-assisted elimination to release the C6-arylated indole product and regenerate the active copper catalyst. nih.gov

Friedel-Crafts-type reactions offer another avenue for C-C bond formation at the C6 position. In the case of 2,3-disubstituted indoles, Brønsted acid catalysis can be employed to react with electrophiles like β,γ-unsaturated α-ketoesters. frontiersin.org The acid catalyst activates the electrophile, and the electron-rich indole, through its extended π-system, attacks the electrophile at the C6 position. This is followed by rearomatization to yield the C6-alkylated product. A proposed model for this reaction involves the activation of the electrophile by the Brønsted acid, which then interacts with the indole at the C6 position. frontiersin.org

It is important to note that the introduction of a methanamine group, as in this compound, would likely proceed through a two-step sequence: first, a C-C bond formation to install a suitable precursor group (e.g., a formyl or cyano group), followed by a reduction to the aminomethyl group.

Electrophilic Aromatic Substitution Mechanisms on Indole Derivatives

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including indoles. The inherent reactivity of the indole ring system dictates that electrophilic attack occurs preferentially at the C3 position of the pyrrole ring. This preference is explained by the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate or σ-complex) through resonance, without disrupting the aromaticity of the benzene ring.

For a 1-substituted indole like 1-ethyl-1H-indole, the N-ethyl group is a weak electron-donating group and does not significantly alter the general reactivity pattern of the indole nucleus towards electrophiles. The C3 position remains the most nucleophilic. Direct electrophilic substitution at the C6 position is generally not favored and is rarely observed as the major product in a standard EAS reaction.

To achieve C6 substitution via an electrophilic pathway, the more reactive positions (C3, C2) must be blocked. In the context of synthesizing this compound, a strategy would likely involve starting with a 1-ethylindole that is either protected at C3 or where the reaction conditions are carefully controlled to favor functionalization on the benzene ring.

The mechanism of EAS proceeds in two steps:

Attack of the electrophile: The π-system of the indole attacks the electrophile (E⁺), forming a resonance-stabilized carbocationic intermediate. Attack at C3 is most favorable as the positive charge is delocalized over the C2 and the nitrogen atom. Attack at C6 would lead to a less stable intermediate where the positive charge is primarily delocalized within the benzene ring.

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the indole ring.

Given these principles, the direct introduction of a methanamine or a precursor group at C6 via a classical EAS reaction is challenging and would likely require a multi-step synthesis involving directing group strategies as discussed previously.

Computational and Experimental Elucidation of Catalyst-Substrate Interactions in Directed C–H Activation

The selective functionalization of a specific C-H bond in a molecule as complex as an indole derivative is often achieved through the intricate interplay between a catalyst and the substrate, frequently guided by a directing group. Both computational and experimental methods are crucial in unraveling the mechanisms of these reactions.

Computational studies , such as Density Functional Theory (DFT) calculations, provide invaluable insights into the reaction pathways. These studies can model the transition states and intermediates, helping to rationalize the observed regioselectivity. For instance, in the copper-catalyzed C6-arylation of indoles, DFT calculations have supported a mechanism involving a Heck-type four-membered transition state. nih.gov These calculations can also predict the influence of different directing groups and ligands on the catalyst's activity and selectivity.

Experimental elucidation often involves a combination of techniques:

Kinetic studies: Measuring reaction rates under different conditions can help to identify the rate-determining step of the catalytic cycle.

Isotope labeling studies: Using deuterated substrates can reveal whether C-H bond cleavage is involved in the rate-determining step (Kinetic Isotope Effect).

In-situ spectroscopy: Techniques like NMR and IR spectroscopy can be used to observe the formation of catalytic intermediates in real-time.

Isolation and characterization of intermediates: In some cases, it is possible to isolate and structurally characterize key intermediates in the catalytic cycle, providing direct evidence for the proposed mechanism.

For the C6-functionalization of a 1-ethyl-1H-indole, a hypothetical directed C-H activation process would involve the coordination of the catalyst to a directing group on the indole. The catalyst would then selectively cleave the C6-H bond, forming a metallacyclic intermediate. This intermediate would then react with the coupling partner, followed by reductive elimination to yield the C6-functionalized product and regenerate the catalyst. The precise nature of the catalyst-substrate interactions would depend on the specific catalyst, ligands, and directing group employed.

Stereocontrol Elements and Enantioselective Mechanisms in Asymmetric C6 Functionalization

The synthesis of chiral indole derivatives is of great importance in medicinal chemistry. When the functionalization at the C6 position creates a new stereocenter, controlling the stereochemistry of the product becomes a critical challenge. This is particularly relevant for the synthesis of enantiomerically pure compounds like a chiral version of this compound, should the substituent attached to the methanamine be other than hydrogen.

Chiral catalysts are the most common tools for achieving enantioselectivity. These catalysts create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for the enantioselective functionalization of indoles. dicp.ac.cn

In a typical CPA-catalyzed reaction, the catalyst can act as a bifunctional entity. For example, in the C6-functionalization of 2,3-disubstituted indoles with azadienes, the CPA is proposed to activate both the indole and the electrophile. dicp.ac.cn The acidic proton of the CPA can activate the electrophile, while the basic oxygen of the phosphoryl group can interact with the N-H of the indole (in the case of N-unprotected indoles) or influence the electronic environment of the indole ring. The chiral backbone of the CPA then dictates the facial selectivity of the attack of the indole onto the electrophile, leading to the formation of one enantiomer in excess.

The proposed stereocontrol model for the CPA-catalyzed C6-functionalization of 2,3-disubstituted indoles with azadienes suggests that the chiral phosphoric acid serves as a bifunctional organocatalyst. dicp.ac.cn The hydroxyl group of the CPA has a hydrogen-bonding interaction with the ketimine moiety of the azadiene, while the phosphoryl oxygen atom of the CPA activates the indole. The bulky groups on the chiral catalyst can effectively shield one face of the electrophile, allowing the indole to attack from the less hindered face. dicp.ac.cn

For a substrate like 1-ethyl-1H-indole, achieving enantioselective C6-functionalization would likely require a chiral catalyst that can effectively differentiate between the two enantiotopic C-H bonds at the C6 and C5 positions (or control the approach of a chiral electrophile). The development of such a system would be a significant synthetic achievement.

Derivatization and Synthetic Utility of 1 Ethyl 1h Indol 6 Yl Methanamine As a Chemical Building Block

Amidation and Peptide Coupling Reactions Involving the Primary Amine

The primary amine of (1-ethyl-1H-indol-6-yl)methanamine serves as a key functional handle for the construction of amide bonds, a fundamental linkage in numerous biologically active molecules, including peptides and peptidomimetics. The nucleophilicity of the amine allows for straightforward condensation reactions with a variety of carboxylic acids and their activated derivatives.

Standard peptide coupling reagents are effectively employed to facilitate these transformations. Reagents such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate) have proven successful in mediating the formation of amide bonds with minimal racemization, particularly when coupling with chiral amino acids. bachem.com The choice of solvent and base is crucial for optimizing reaction yields and purity. Non-polar aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are commonly used, often in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to scavenge the acid generated during the reaction. bachem.com

The reaction conditions for amidation are generally mild, preserving the integrity of the indole (B1671886) ring. The following table summarizes typical conditions for the amidation of primary amines, which are applicable to this compound.

| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time |

| BOP | - | DIPEA | DMF/DCM | 1-4 h |

| PyBOP | HOBt | DIPEA | DMF | 1-3 h |

| HATU | - | DIPEA | DMF | 30-60 min |

| EDCI | HOBt | NMM | DCM/DMF | 2-12 h |

| Table 1: Representative Conditions for Amidation Reactions |

These reactions provide access to a wide range of N-acylated derivatives of this compound, which can serve as intermediates for further synthetic elaborations or as final target molecules with potential biological applications.

Alkylation, Acylation, and Other N-Functionalizations of the Aminomethyl Group

Beyond amidation, the primary amine of this compound is amenable to a variety of other N-functionalization reactions, including alkylation and acylation. These transformations introduce diverse substituents onto the nitrogen atom, further expanding the chemical space accessible from this building block.

Alkylation reactions with alkyl halides or other electrophilic alkylating agents can be performed to yield secondary or tertiary amines. The degree of alkylation can often be controlled by the stoichiometry of the alkylating agent and the reaction conditions. Reductive amination, a two-step process involving the initial formation of an imine with an aldehyde or ketone followed by reduction, offers a more controlled method for the synthesis of mono-alkylated products.

Acylation with acyl chlorides or anhydrides provides an alternative route to amide derivatives. This method is often rapid and high-yielding, particularly for simple acyl groups. The use of a base, such as triethylamine (B128534) or pyridine, is typically required to neutralize the hydrogen chloride or carboxylic acid byproduct.

Other N-functionalization reactions include the formation of sulfonamides through reaction with sulfonyl chlorides, and the synthesis of ureas and carbamates via reaction with isocyanates and chloroformates, respectively. These functional groups are prevalent in many pharmaceutical agents and can significantly modulate the physicochemical properties of the parent molecule.

Cyclization and Heterocycle Formation Reactions Utilizing the Aminomethyl Moiety

The aminomethyl group, in concert with the indole nucleus, can participate in intramolecular cyclization reactions to construct novel heterocyclic systems. These reactions often lead to the formation of fused ring systems incorporating the indole core, which are of significant interest in medicinal chemistry.

One prominent example is the Pictet-Spengler reaction. While the classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, variations of this reaction can be envisaged where the aminomethyl group of this compound acts as the nucleophile. For instance, reaction with a suitable dicarbonyl compound or its equivalent could potentially lead to the formation of a new heterocyclic ring fused to the indole at the 5- and 6-positions.

Furthermore, the primary amine can be transformed into other functional groups that are precursors for cyclization. For example, conversion of the amine to an azide (B81097) or a hydrazine (B178648) could enable [3+2] cycloaddition reactions with alkynes or other dipolarophiles to form triazoles or pyrazoles, respectively.

Cross-Coupling Strategies for Further Functionalization of the Indole Core

While the aminomethyl group provides a primary site for derivatization, the indole core itself can be further functionalized using modern cross-coupling methodologies. The C-H bonds of the indole ring, particularly at the C2, C3, C4, and C7 positions, are susceptible to direct functionalization through transition-metal-catalyzed C-H activation/cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds onto the indole nucleus. These reactions typically require prior halogenation or conversion of a C-H bond to a more reactive group, such as a boronic acid or ester, a triflate, or a stannane. However, recent advances in C-H activation have enabled the direct coupling of indoles with a variety of coupling partners, obviating the need for pre-functionalization.

For instance, direct arylation at the C2 or C7 position of the indole ring can be achieved using palladium catalysts in the presence of a suitable directing group. While the aminomethyl group at the 6-position is not a classical directing group for these transformations, its electronic influence on the indole ring may affect the regioselectivity of C-H functionalization reactions.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. researchgate.neterciyes.edu.trnih.govmdpi.com this compound, with its primary amine functionality, is an excellent candidate for participation in various MCRs.

The Ugi and Passerini reactions are prominent examples of MCRs that can utilize primary amines. In an Ugi four-component reaction, this compound could react with a ketone or aldehyde, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide derivative in a single step. Similarly, in a Passerini three-component reaction, it could be used after conversion to a carboxylic acid or isocyanide.

The integration of this compound into MCRs allows for the rapid generation of diverse libraries of complex indole derivatives, which can be screened for various biological activities. The products of these reactions often possess multiple stereocenters and a high degree of molecular complexity, making MCRs a powerful tool for drug discovery. researchgate.neterciyes.edu.trnih.govmdpi.combeilstein-journals.org

Applications in the Construction of Complex Molecular Architectures

The diverse reactivity of this compound makes it a valuable building block for the synthesis of complex molecular architectures. beilstein-journals.orgnih.gov Its ability to undergo a wide range of chemical transformations allows for its incorporation into intricate synthetic routes aimed at the preparation of natural products, their analogues, and other complex organic molecules.

For example, the amide derivatives formed via peptide coupling can be further elaborated into macrocyclic structures through ring-closing metathesis or other macrolactamization strategies. The indole nucleus can serve as a rigid scaffold upon which complex side chains and ring systems are constructed.

Furthermore, the functionalized derivatives of this compound can be employed as key intermediates in the total synthesis of biologically active alkaloids and other natural products containing the indole motif. The strategic introduction of this building block can significantly shorten synthetic sequences and provide access to novel analogues with potentially improved pharmacological properties. The ability to combine derivatization of the aminomethyl group with functionalization of the indole core provides a powerful strategy for the construction of highly substituted and complex indole-based molecules. beilstein-journals.orgnih.gov

Structure Activity Relationship Sar and Molecular Design Principles in Indole Chemistry

Influence of N1-Substituents on Indole (B1671886) Core Reactivity and Selectivity

The substituent at the N1 position of the indole ring plays a critical role in modulating the core's reactivity. The nitrogen atom's lone pair of electrons is integral to the aromaticity of the pyrrole (B145914) ring. In an unsubstituted indole, the acidic N-H proton can participate in reactions, leading to potential side products or altered reactivity pathways.

Introducing an alkyl group, such as the ethyl group in (1-ethyl-1H-indol-6-yl)methanamine, fundamentally changes this dynamic. This substitution has several key consequences:

Elimination of N-H Reactivity : The most direct effect is the removal of the acidic proton, preventing deprotonation and N-acylation/alkylation reactions that can compete with transformations at other sites on the ring.

Enhanced Selectivity : By blocking reactivity at the nitrogen, substituents can direct chemical transformations to other positions. For instance, in certain gold-catalyzed coupling reactions, the presence of an N-substituent was found to be crucial for preventing undesired three-component couplings and selectively yielding the desired vinylindole products at the C2-position. nih.gov

Modified Electronic Properties : Alkyl groups are weakly electron-donating through an inductive effect. This can subtly increase the electron density of the pyrrole ring, potentially influencing the regioselectivity of electrophilic substitution reactions.

Improved Solubility : The ethyl group can enhance the molecule's solubility in organic solvents compared to its N-H counterpart, which can be advantageous for synthetic manipulations.

The table below summarizes the influence of the N1-substituent by comparing a generic N-H indole with the N-ethyl substituted compound.

| Compound Feature | N1-Substituent | Influence on Reactivity and Selectivity |

| Unsubstituted Indole (e.g., (1H-Indol-6-yl)methanamine) | -H | Possesses an acidic proton, allowing for N-deprotonation and subsequent reactions at the nitrogen. May lead to mixtures of N- and C-substituted products. |

| N-Substituted Indole (e.g., this compound) | -CH₂CH₃ | Blocks reactivity at the nitrogen atom. Can enhance selectivity for reactions at carbon positions (e.g., C2, C3). nih.gov Offers improved solubility in non-polar solvents. |

Impact of C6-Substitution on the Electronic and Steric Environment of the Indole System

Substitution on the benzenoid portion of the indole core, such as at the C6 position, primarily influences the system's electronic and steric landscape. The nature of the substituent dictates its effect on the aromatic ring's electron density and accessibility.

The aminomethyl group (-CH₂NH₂) at the C6 position in this compound imparts specific characteristics:

Electronic Effects : The aminomethyl group is generally considered to be weakly electron-donating to the benzene (B151609) ring via a positive inductive effect (+I). This effect can subtly activate the benzenoid ring towards electrophilic aromatic substitution, although its influence is less pronounced than strongly activating groups like -OH or -NH₂ directly attached to the ring. Computational studies on other indole derivatives have shown that substituents on the ring can cause a bathochromic (red) shift in the molecule's absorption spectrum, indicating a change in the electronic energy levels. nih.govresearchgate.net

Steric Effects : The C6-aminomethyl group introduces moderate steric bulk on the benzene ring. This can influence the regioselectivity of reactions on the benzenoid part of the indole. Incoming reagents may be directed to positions away from the C6-substituent, such as C4 or C7, depending on the reaction conditions and the size of the electrophile. The regioselective synthesis of C6-alkylated indoles has been explored by leveraging such electronic and steric effects. researchgate.net

The following table outlines the impact of the C6-aminomethyl substituent compared to an unsubstituted indole.

| Compound | C6-Substituent | Electronic Effect | Steric Environment |

| 1-Ethyl-1H-indole | -H | Neutral reference | Unhindered at C6 |

| This compound | -CH₂NH₂ | Weakly electron-donating (inductive effect) | Introduces moderate steric bulk at the C6 position, potentially influencing regioselectivity at C4, C5, and C7. |

Role of the Aminomethyl Group as a Functional Handle for Diversification

A key feature in molecular design is the inclusion of "functional handles"—groups that are stable under many conditions but can be readily modified to create a diverse library of analogues. The primary amine of the C6-aminomethyl group in this compound serves as an excellent nucleophilic handle for chemical diversification.

This primary amine can undergo a wide range of well-established chemical transformations, including:

Acylation : Reaction with acyl chlorides or anhydrides to form stable amides.

Sulfonylation : Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

Alkylation : Reaction with alkyl halides to form secondary and tertiary amines, although selectivity can be a challenge.

This versatility allows chemists to systematically modify the properties of the C6-substituent, which is a common strategy in drug discovery to explore structure-activity relationships. For example, a series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives were synthesized to develop potent 5-HT(1D) agonists, demonstrating the utility of modifying a nitrogen-containing substituent on the indole core. drugbank.com

The table below illustrates potential diversification pathways starting from this compound.

| Reagent | Resulting Functional Group | Class of New Compound |

| Acetyl Chloride (CH₃COCl) | -CH₂NHC(=O)CH₃ | N-Acetamide |

| Benzoyl Chloride (C₆H₅COCl) | -CH₂NHC(=O)C₆H₅ | N-Benzamide |

| Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | -CH₂NHSO₂C₆H₅ | Sulfonamide |

| Formaldehyde (B43269) (HCHO) + NaBH(OAc)₃ | -CH₂NHCH₃ or -CH₂N(CH₃)₂ | Secondary or Tertiary Amine |

Principles for Designing Indole-Based Scaffolds for Specific Chemical Transformations

The design of indole-based scaffolds for targeted applications hinges on a comprehensive understanding of the principles discussed above. By strategically selecting and placing substituents, the indole core can be tailored for specific chemical transformations or to fit the binding pocket of a biological target. nih.gov

Key design principles include:

Protecting/Directing Groups : As seen with the N1-ethyl group, substitution can be used to protect a reactive site (the indole N-H) and direct reactivity towards other parts of the molecule, enhancing selectivity and yield in synthetic steps. nih.gov

Modulation of Electronic Properties : Electron-donating or electron-withdrawing groups can be installed on either the pyrrole or benzene ring to tune the nucleophilicity or electrophilicity of specific positions. This is critical for controlling the outcome of reactions like electrophilic aromatic substitution or metal-catalyzed cross-couplings.

Introduction of Functional Handles for Diversification : Incorporating reactive yet stable functional groups, such as the C6-aminomethyl group, allows a core scaffold to be elaborated into a large library of compounds for screening. This is a cornerstone of modern medicinal chemistry. nih.gov

Steric Control : The size and position of substituents can be used to sterically block certain reaction sites, thereby controlling the regioselectivity of a transformation. This is particularly useful in complex molecules with multiple potentially reactive sites.

By combining these principles, a chemist can design an indole scaffold like this compound, where the N1-ethyl group provides stability and selectivity, and the C6-aminomethyl group serves as a versatile point for modification to achieve a desired chemical or biological outcome.

Q & A

Q. What are the recommended synthetic routes for (1-ethyl-1H-indol-6-yl)methanamine in laboratory settings?

- Methodological Answer : The compound can be synthesized via alkylation of indole derivatives. A common approach involves substituting the ethyl group at the 1-position of the indole ring followed by functionalization at the 6-position. For example, reductive amination of (1-ethyl-1H-indol-6-yl)methanal using ammonia or a protected amine source under hydrogenation conditions (e.g., Pd/C or NaBH4) may yield the target compound. Reaction optimization should consider solvent polarity (e.g., methanol or THF) and temperature (25–60°C) to improve yield .

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity using -NMR (e.g., δ 3.8–4.2 ppm for methanamine protons) and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of dust or vapors .

- Storage : Store in a dry, cool environment (<25°C) under inert gas (argon/nitrogen) to prevent degradation.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR to confirm the ethyl group (δ ~1.4 ppm, triplet for CH3; δ ~4.1 ppm, quartet for CH2) and methanamine moiety (δ ~3.0–3.5 ppm).

- FT-IR : Peaks at ~3350 cm (N-H stretch) and ~1600 cm (C-N bend).

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+ ions .

Q. How can researchers assess the stability of this compound under varying conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via TLC or HPLC.

- Photostability : Expose to UV light (320–400 nm) and analyze for byproducts.

- pH Stability : Test in buffers (pH 3–10) to identify hydrolysis-sensitive conditions .

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer :

- Polar Solvents : Soluble in methanol, ethanol, and DMSO (>50 mg/mL).

- Nonpolar Solvents : Poor solubility in hexane or diethyl ether.

- Quantitative Analysis : Use UV-Vis spectroscopy (λmax ~280 nm for indole derivatives) to determine saturation concentrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multistep syntheses?

- Methodological Answer :

- DoE (Design of Experiments) : Vary catalysts (e.g., Pd/C vs. Raney Ni), reducing agents (NaBH4 vs. LiAlH4), and reaction times. Use ANOVA to identify significant factors.

- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically.

- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb excess ammonia or water .

Q. What computational strategies can predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT2A) or monoamine oxidases. Validate with MD simulations (GROMACS).

- QSAR Modeling : Train models on indole derivatives with known IC50 values against neurodegenerative targets. Use descriptors like logP, polar surface area, and H-bond donors .

Q. How should researchers resolve contradictions in reported biological activities of indole-based methanamines?

- Methodological Answer :

- Meta-Analysis : Aggregate data from PubMed and SciFinder. Use Cohen’s κ to assess inter-study reproducibility.

- Experimental Replication : Repeat assays (e.g., antimicrobial MIC tests) under standardized conditions (CLSI guidelines).

- Structural Confounds : Check for impurities (e.g., via LC-MS) or stereoisomers (chiral HPLC) that may skew results .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Compute Fukui indices to identify electrophilic sites (e.g., C-3 of indole).

- Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants for reactions with acylating agents (e.g., acetyl chloride).

- Isotope Labeling : Track -labeled methanamine in amidation reactions via NMR .

Q. How can researchers design derivatives of this compound to enhance blood-brain barrier (BBB) penetration?

- Methodological Answer :

- Lipophilicity Optimization : Introduce fluorine or methyl groups to increase logP (target range: 2–3).

- P-gp Efflux Avoidance : Use Caco-2 assays to screen for P-glycoprotein substrate activity.

- In Silico BBB Prediction : Apply ADMET predictors (e.g., SwissADME) to prioritize candidates with high BBB scores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.